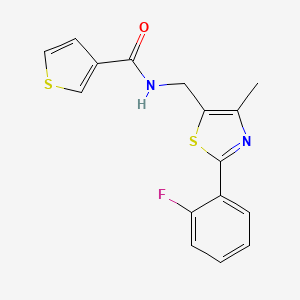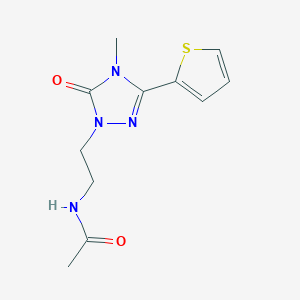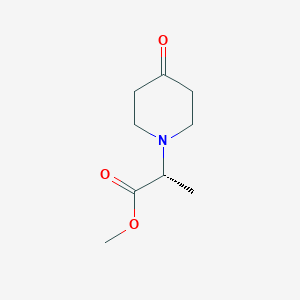
2-(Methylsulfanyl)ethanimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)ethanimidamide hydrochloride is a useful research compound. Its molecular formula is C3H9ClN2S and its molecular weight is 140.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Formation of Vic-Dioxime Complexes
E. Canpolat and M. Kaya (2005) explored the synthesis of N-(4-{[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]amino}butyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide and related compounds, demonstrating their application in forming mononuclear complexes with various metals. This study highlights the potential of 2-(Methylsulfanyl)ethanimidamide hydrochloride in complex synthesis and its utility in coordination chemistry (Canpolat & Kaya, 2005).
Biological Activities of Novel Thiazole Derivatives
Xiao-fei Zhu and De-Qing Shi (2008) synthesized a series of novel 1-[6-aryl-1-(2-chlorothiazol-5-yl-methyl)-2-(2-chlorothiazol-5-yl-methylsulfanyl)-4-methyl-1,6-dihydropyrimidin-5-yl]carboxylates or ethanones, indicating the use of this compound in creating compounds with fungicidal and insecticidal activities (Zhu & Shi, 2008).
Study on Diastereoselectivity of Nucleophilic Addition to Carbonyl Group
D. R. Paiva (2011) investigated the diastereoselectivity of nucleophilic addition to the carbonyl group of β-ketosulfoxides, involving 2-methylsulfanyl derivatives. This research provides insights into the stereoselective reactions of this compound derivatives (Paiva, 2011).
Activity in Methyl Coenzyme M Reductase System
R. Gunsalus, J. A. Romesser, and R. Wolfe (1978) explored the use of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues, including this compound, in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. This study highlights its potential role in methanogenesis and biochemistry (Gunsalus, Romesser, & Wolfe, 1978).
Synthesis of New Pyrimidine Selanyl Derivatives
Refaah A. Alshahrani et al. (2018) synthesized new pyrimidine selanyl derivatives, indicating the use of this compound in organic synthesis and potentially in medicinal chemistry (Alshahrani et al., 2018).
Synthesis and Applications in Diesel Motor Oils
H. M. Hassan et al. (2010) utilized pyrimidine-5-carboxylate derivative Ia, linked to this compound, in the synthesis of new pyrimidine derivatives with applications as antioxidant and anticorrosive additives for diesel motor oils (Hassan et al., 2010).
Highly Regioselective Synthesis in Organic Chemistry
Josiane M Dos Santos et al. (2015) reported a regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, showcasing the application of this compound in the field of organic synthesis and potentially in the development of new pharmaceuticals (Dos Santos et al., 2015).
PT-S Bonds in Coordination Chemistry
A. Pasini and M. Moroni (1997) studied the reactions of chelating methylsulfanyl- or methylsulfinyl-acetate, -benzoate, and -phenolate for PtII, highlighting the role of this compound in coordination chemistry and its potential applications in catalysis (Pasini & Moroni, 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methylsulfanylethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S.ClH/c1-6-2-3(4)5;/h2H2,1H3,(H3,4,5);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHOWPZAHIPYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)but-2-ynamide](/img/structure/B2490377.png)
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-3-(m-tolyl)propanamide](/img/structure/B2490380.png)
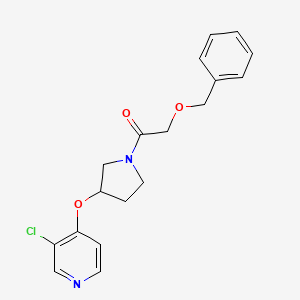
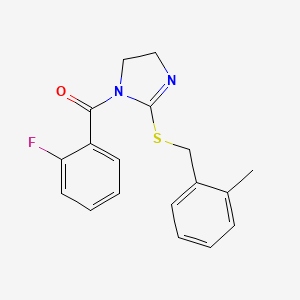
![4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490384.png)
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2490385.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2490386.png)
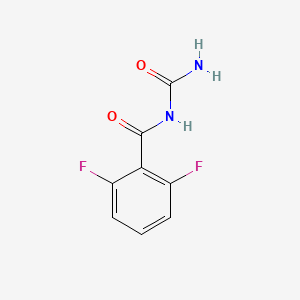
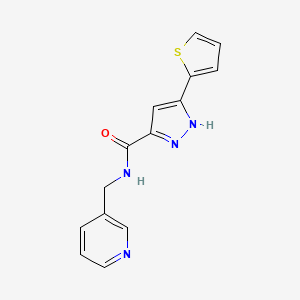
![Methyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B2490391.png)
![(3-chlorobenzo[g]benzo[b]thiophen-2-yl)-N-(4-(trifluoromethylthio)phenyl)formamide](/img/structure/B2490392.png)
